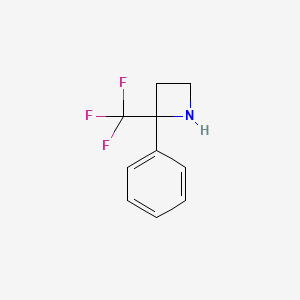

2-Phenyl-2-(trifluoromethyl)azetidine

CAS No.: 2310234-08-1

Cat. No.: VC6230224

Molecular Formula: C10H10F3N

Molecular Weight: 201.192

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2310234-08-1 |

|---|---|

| Molecular Formula | C10H10F3N |

| Molecular Weight | 201.192 |

| IUPAC Name | 2-phenyl-2-(trifluoromethyl)azetidine |

| Standard InChI | InChI=1S/C10H10F3N/c11-10(12,13)9(6-7-14-9)8-4-2-1-3-5-8/h1-5,14H,6-7H2 |

| Standard InChI Key | PKAMTDBYUYVDHJ-UHFFFAOYSA-N |

| SMILES | C1CNC1(C2=CC=CC=C2)C(F)(F)F |

Introduction

Structural and Chemical Identity

Molecular Architecture

2-Phenyl-2-(trifluoromethyl)azetidine (C₁₁H₁₀F₃N) consists of a four-membered azetidine ring with substituents at the 2-position: a phenyl group (C₆H₅) and a trifluoromethyl group (CF₃). The strained azetidine ring induces unique reactivity, while the electron-withdrawing CF₃ group enhances metabolic stability and modulates lipophilicity. Comparative analysis with the structurally similar 2-methyl-2-[4-(trifluoromethyl)phenyl]azetidine (PubChem CID 65805309) reveals a molecular weight of 215.21 g/mol and a computed XLogP3 of 2.5, suggesting moderate hydrophobicity .

Spectroscopic Characterization

While direct spectral data for 2-phenyl-2-(trifluoromethyl)azetidine remain limited, analogs provide insights. The methyl-substituted variant exhibits characteristic ¹H NMR signals at δ 1.45 (s, 3H, CH₃) and δ 3.20–3.80 (m, 4H, NCH₂), with ¹⁹F NMR resonances near δ -60 ppm for CF₃ . Infrared spectra typically show C-F stretches at 1,100–1,300 cm⁻¹ and N-H bends at 1,500–1,600 cm⁻¹ .

Synthetic Methodologies

Ring-Closure Strategies

Azetidine synthesis often employs cyclization reactions. A patented method utilizes LiHMDS (lithium hexamethyldisilazide) to deprotonate precursors, enabling ring closure at 55–60°C with yields of 59–90%. For example:

This approach benefits from mild conditions and compatibility with diverse substituents.

Functional Group Transformations

The tert-butyl cleavage method involves fluorinated carboxylic acid anhydrides (e.g., trifluoroacetic anhydride) to remove protecting groups. Key steps include:

-

Trifluoroacetamide Formation: Reacting N-(t-butyl)-aminoazetidine with 1–2 equivalents of anhydride at 0°C.

-

Basic Hydrolysis: Cleaving the amide with NaOH or K₂CO₃ to yield the free amine .

This two-step process achieves >60% yields and simplifies purification.

Table 1: Comparison of Synthetic Routes

| Method | Conditions | Yield (%) | Key Advantage |

|---|---|---|---|

| LiHMDS Cyclization | THF, 60°C, 12 hr | 59–90 | High stereocontrol |

| TFAA Cleavage | 0°C, 1 hr | 64–89 | Rapid deprotection |

| Catalytic Hydrogenation | H₂, Pd/C, 60 psi | 62–73 | Scalable for industrial use |

Physicochemical Properties

Solubility and Lipophilicity

The trifluoromethyl group enhances lipid solubility, as evidenced by the computed XLogP3 of 2.5 . This property facilitates blood-brain barrier penetration, making the compound suitable for central nervous system targets. Aqueous solubility is limited (<1 mg/mL), necessitating formulation with co-solvents like DMSO or cyclodextrins.

Stability Profiles

The compound exhibits stability under acidic conditions (pH 2–6) but undergoes ring-opening hydrolysis at pH >8. Thermal gravimetric analysis (TGA) shows decomposition onset at 180°C, indicating suitability for standard storage .

Pharmacological Activities

Antibacterial Efficacy

Pyridine-containing azetidinones, such as 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidine-2-one, demonstrate MIC values of 1.56–3.12 µg/mL against Staphylococcus aureus and Escherichia coli . The trifluoromethyl group likely enhances membrane permeability, disrupting bacterial cell wall synthesis.

Applications and Future Directions

Drug Development

The compound’s balanced lipophilicity and metabolic stability position it as a lead candidate for:

-

Antibiotic Adjuvants: Enhancing efficacy of β-lactams against resistant strains.

-

Antitubercular Agents: Targeting PLA2 in multidrug-resistant TB.

Synthetic Chemistry Innovations

Future work should explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume